molecular formula C18H15Cl2N3O B2894398 6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1327217-07-1

6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2894398
CAS No.: 1327217-07-1
M. Wt: 360.24
InChI Key: WWUWWUDZUIZXFS-UHFFFAOYSA-N
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Description

6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride is a quinoline derivative characterized by a chloro substituent at position 6, a (4-methoxybenzyl)amino group at position 4, and a carbonitrile group at position 2. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for pharmacological applications. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

6-chloro-4-[(4-methoxyphenyl)methylamino]quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O.ClH/c1-23-15-5-2-12(3-6-15)10-22-18-13(9-20)11-21-17-7-4-14(19)8-16(17)18;/h2-8,11H,10H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUWWUDZUIZXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C#N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent chlorination and cyano group introduction steps are performed under controlled conditions to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) for cyano group introduction.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 6-chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride lies in its substitution pattern. Key comparisons with related quinoline derivatives include:

Compound Name Substituents Key Structural Features
This compound 6-Cl, 4-(4-methoxybenzyl)amino, 3-CN (hydrochloride salt) Enhanced solubility due to hydrochloride; electron-withdrawing CN and Cl groups
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2-(4-Cl-phenyl), 3-(4-methoxy-phenyl), 4-NH2 Bulky aryl groups at positions 2 and 3; free amino group at position 4
6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxy-quinoline-3-carbonitrile 6-NH2, 4-(3-Cl-4-F-phenyl)amino, 7-OCH2CH3, 3-CN Ethoxy group at position 7; fluorine substituent enhances electronegativity

Key Observations :

  • Positional Effects : The 6-chloro substituent in the target compound contrasts with the 4-chloro group in 4k , which may alter steric and electronic interactions.
  • Salt Formation : The hydrochloride salt in the target compound improves aqueous solubility relative to neutral analogs like 4k .

Contrasts :

  • The target compound’s synthesis emphasizes amino group functionalization, whereas 4k focuses on aryl-aryl coupling.
  • The ethoxy group in ’s compound requires alkoxylation conditions distinct from the methoxybenzylation in the target compound.
Physicochemical Properties

Limited data are available, but inferences can be drawn:

  • Melting Points: Compound 4k has a melting point of 223–225°C, typical for rigid quinoline derivatives. The target compound’s hydrochloride salt may exhibit a higher or broader melting range due to ionic interactions.
  • Solubility : The hydrochloride salt form of the target compound likely improves water solubility compared to neutral derivatives like 4k . The ethoxy group in ’s compound may enhance lipid solubility relative to methoxy substituents.
  • Spectroscopic Data : IR and NMR spectra (as reported for 4k ) would show distinct signals for the CN group (~2200 cm⁻¹ in IR) and methoxybenzyl protons (δ 3.8–4.2 ppm in ¹H NMR).
Potential Functional Implications
  • Amino Group Diversity: The (4-methoxybenzyl)amino group could improve membrane permeability compared to smaller amino substituents in 4k .
  • Halogen Effects : The 6-chloro substituent may confer different binding affinities compared to the 4-chloro group in 4k or the 3-chloro-4-fluoro group in ’s compound.

Biological Activity

6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of antimalarial and anticancer treatments. Its structure incorporates a chloro group and a methoxybenzyl amino side chain, which are believed to contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H15ClN2OC_{16}H_{15}ClN_2O. The compound features a quinoline core, which is a common scaffold in many bioactive molecules.

PropertyValue
Molecular Weight288.76 g/mol
CAS Number1327217-07-1
SolubilitySoluble in dimethyl sulfoxide
Melting PointNot available

Antimalarial Activity

Research indicates that compounds with a similar structure to this compound exhibit significant antimalarial properties. Specifically, studies have shown that aminoquinolines can inhibit the formation of beta-hematin from ferriprotoporphyrin IX (Fe(III)PPIX), a crucial step in the malaria parasite's lifecycle. The presence of a chloro group at the 7-position of the quinoline ring is critical for this activity, enhancing the compound's ability to complex with Fe(III)PPIX and inhibit hemozoin formation .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It acts as a modulator of Cot (cancer Osaka thyroid), which plays a role in cancer cell proliferation. In vitro studies have demonstrated that derivatives of quinoline can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

Antibacterial and Antifungal Activity

In addition to its antimalarial and anticancer activities, preliminary studies have indicated that this compound may possess antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Complexation with Fe(III)PPIX : Similar to other aminoquinolines, it likely binds to Fe(III)PPIX, preventing the detoxification process in malaria parasites.
  • Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.
  • Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or function through similar mechanisms seen in other quinoline derivatives.

Case Studies

  • Antimalarial Efficacy : A study conducted on various aminoquinolines found that modifications at the 4-position significantly impacted their potency against drug-resistant strains of Plasmodium falciparum. The findings suggest that the methoxybenzyl side chain enhances bioavailability and efficacy against resistant strains .
  • Anticancer Activity : In vitro tests revealed that compounds structurally related to this compound showed selective cytotoxicity toward cancer cell lines while sparing normal cells, indicating potential for targeted therapy .

Q & A

Q. What experimental controls are critical when investigating off-target effects in kinase inhibition assays?

  • Methodological Answer : Include a pan-kinase inhibitor (e.g., staurosporine) as a positive control. Use inactive enantiomers or structural analogs lacking key functional groups (e.g., without the carbonitrile moiety) as negative controls. Validate target selectivity via kinome-scan profiling (Eurofins KinaseProfiler) .

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